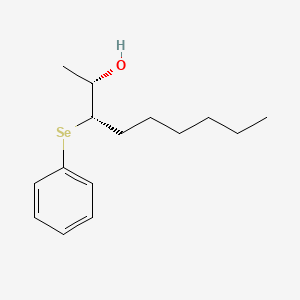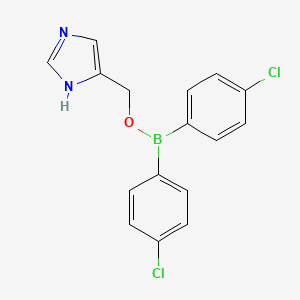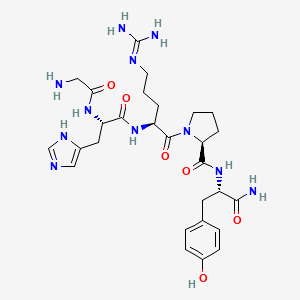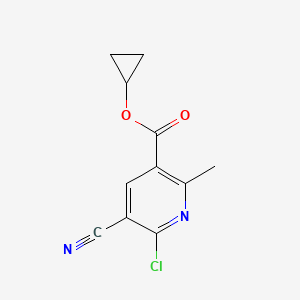
(2S,3S)-3-(Phenylselanyl)nonan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-(Phenylselanyl)nonan-2-OL is an organic compound that belongs to the class of organoselenium compounds These compounds are characterized by the presence of a selenium atom bonded to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Phenylselanyl)nonan-2-OL typically involves the introduction of a phenylselanyl group into a nonan-2-OL backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a halogenated precursor with a phenylselanyl anion.
Oxidative Addition: Another approach is the oxidative addition of a phenylselanyl reagent to a suitable nonan-2-OL derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and cost-effective synthetic routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-(Phenylselanyl)nonan-2-OL can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S)-3-(Phenylselanyl)nonan-2-OL can be used as a building block for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, organoselenium compounds are studied for their potential antioxidant and anticancer properties. This compound may be investigated for its ability to modulate biological pathways and protect cells from oxidative stress.
Medicine
In medicine, organoselenium compounds are explored for their therapeutic potential. This compound could be evaluated for its efficacy in treating diseases related to oxidative damage and inflammation.
Industry
In industry, organoselenium compounds are used in the development of new materials and catalysts. This compound may find applications in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-(Phenylselanyl)nonan-2-OL involves its interaction with molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular processes and signaling pathways. The phenylselanyl group may also interact with specific proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-3-(Phenylselanyl)butan-2-OL
- (2S,3S)-3-(Phenylselanyl)hexan-2-OL
- (2S,3S)-3-(Phenylselanyl)octan-2-OL
Uniqueness
(2S,3S)-3-(Phenylselanyl)nonan-2-OL is unique due to its specific molecular structure, which influences its reactivity and biological activity. Compared to shorter-chain analogs, the nonan-2-OL backbone may confer different physicochemical properties and biological effects.
Conclusion
This compound is a fascinating organoselenium compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial development.
Eigenschaften
CAS-Nummer |
834882-79-0 |
|---|---|
Molekularformel |
C15H24OSe |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
(2S,3S)-3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15-/m0/s1 |
InChI-Schlüssel |
OKNNBCXIRUYEER-ZFWWWQNUSA-N |
Isomerische SMILES |
CCCCCC[C@@H]([C@H](C)O)[Se]C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)


![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)

![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)


